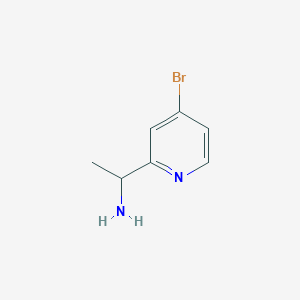

1-(4-Bromopyridin-2-yl)ethanamine

Description

1-(4-Bromopyridin-2-yl)ethanamine is a brominated pyridine derivative with an ethanamine substituent at the 2-position of the pyridine ring. Its molecular formula is C₇H₉BrN₂, with a molecular weight of 201.06 g/mol and a CAS number of 1270432-26-2 . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing ligands for adenosine receptors and other bioactive molecules . Enantiomers such as the (S)- and (R)-forms have distinct CAS numbers (e.g., 1213937-49-5 and 1646565-88-9 for the hydrochloride salts), highlighting the importance of stereochemistry in its applications .

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

1-(4-bromopyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |

InChI Key |

YHLYGLVEIPFADW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the placement of bromine on the pyridine ring. These variations influence electronic properties and reactivity:

- Impact of Bromine Position: 4-Bromo: Directs electrophilic substitutions to the 3- and 5-positions due to meta-directing effects . 6-Bromo: May hinder interactions in chiral environments compared to 4-bromo analogs .

Functional Group Variants

Substitution of the amine group with other functionalities alters physicochemical properties:

- Amine vs. Ketone: The acetyl group in 1-(3-Bromopyridin-2-yl)ethanone reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the amine analog .

Stereochemical Variants

Chiral centers significantly impact biological activity:

Complex Derivatives

Addition of substituents increases molecular complexity:

Q & A

Basic Questions

Q. What are the key synthetic routes for 1-(4-Bromopyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by amine functionalization. For example, a two-step process may include:

Bromination : Substitution at the 4-position of pyridine using brominating agents like (N-bromosuccinimide) under controlled temperature (50–70°C) in solvents such as DMF .

Amine Introduction : Reductive amination or nucleophilic substitution to attach the ethanamine group. Optimize yield by adjusting reaction time (12–24 hrs) and using catalysts like for cross-coupling reactions .

Critical Parameters : Solvent polarity (e.g., ethanol vs. DCM), temperature control, and stoichiometric ratios of reagents significantly affect purity (>95% by HPLC) .

Q. How is this compound characterized for structural confirmation and purity?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., bromine at C4, amine at C2) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (, MW 201.06) and isotopic patterns for bromine .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Why is the bromine substituent in this compound significant for pharmaceutical research?

- Answer : The 4-bromo group enhances binding affinity via halogen bonding with aromatic residues in protein targets (e.g., kinases, GPCRs). This modification improves metabolic stability and selectivity in lead optimization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, B3LYP/6-311+G(d,p) basis sets model charge distribution, showing electron-deficient regions at the bromine site .

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using software like AutoDock Vina. The bromine atom’s σ-hole often engages in non-covalent interactions with His or Trp residues .

Data Example :

| Property | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | UV-Vis λ_max = 270 nm |

| Dipole Moment (Debye) | 3.8 | Solubility in DMSO: 25 mM |

Q. How do structural analogs of this compound differ in bioactivity, and what substituent effects are observed?

- Answer : Modifying the pyridine ring or amine group alters potency. For example:

| Analog | Substituent Change | Bioactivity Impact |

|---|---|---|

| 1-(5-Bromo-pyridin-2-yl)ethanamine | Bromine at C5 | Reduced binding to MAO-A enzymes |

| (S)-Enantiomer | Chiral center at C1 | 10x higher affinity for 5-HT2A |

| These trends are validated via competitive binding assays and MD simulations . |

Q. What are common pitfalls in synthesizing this compound, and how can contradictory spectral data be resolved?

- Answer :

- Side Reactions : Over-bromination at C2/C6 positions. Mitigate by using stoichiometric and low temperatures .

- NMR Ambiguity : Overlapping peaks for pyridine protons. Use HMBC to resolve coupling patterns .

- Purity Discrepancies : Contradictory HPLC/MS data may arise from residual solvents. Apply preparative TLC or column chromatography for purification .

Q. How can crystallographic tools (e.g., SHELX, ORTEP) elucidate the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol. Refine structures using SHELXL, highlighting bond lengths (C-Br: ~1.89 Å) and torsion angles .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder, particularly in the ethanamine chain .

Q. What biochemical pathways are influenced by this compound, and how are these pathways assayed?

- Answer : The compound inhibits monoamine oxidases (MAOs) and modulates neurotransmitter levels. Assays include:

- MAO Inhibition : Fluorometric assays using kynuramine as a substrate (IC50 ~ 50 nM) .

- Calcium Flux Assays : Monitor GPCR activation in HEK293 cells transfected with 5-HT2A receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.